2-morpholinobenzo[h]quinolin-4(1H)-one
Description
Properties
Molecular Formula |
C16H16N3O2+ |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-1-ium-4-one |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2/p+1 |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-O |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=[NH+]2 |
Origin of Product |
United States |
Preparation Methods
Camps’ Cyclization of N-(2-Acylaryl)amides
Camps’ reaction provides a foundational route for synthesizing quinolin-4-ones via base-catalyzed intramolecular aldol condensation. For 2-morpholinobenzo[h]quinolin-4(1H)-one, the method begins with N-(2-acylaryl)amide 28 (Scheme 1), where the acyl group incorporates a morpholino moiety. Under strong basic conditions (e.g., NaOH in ethanol), deprotonation at the CH2 group adjacent to the carbonyl generates enolate 30 , which undergoes cyclization to form the quinolin-4-one core. The morpholino group, pre-installed in the acyl component, directs substitution to position 2 during cyclization.
Optimization :
Conrad–Limpach Synthesis
The Conrad–Limpach method, traditionally used for quinolin-4-ones, involves condensing aniline derivatives with β-keto esters. For benzo[h]quinolin-4-ones, naphthylamine analogs replace aniline. While this method typically lacks direct morpholino incorporation, post-cyclization functionalization (e.g., nucleophilic aromatic substitution) at position 2 introduces the morpholino group.
Limitations :
-
Harsh conditions (mineral oil, 250°C) limit compatibility with sensitive substituents.
-
Low regioselectivity necessitates tedious purification for polysubstituted products.
Transition Metal-Catalyzed Syntheses
Palladium-Catalyzed Carbonylation
A modern approach employs Pd-catalyzed Sonogashira carbonylation (Scheme 2). 2-Iodonaphthylamine 39 reacts with morpholino-propargyl alkyne 40 in the presence of Mo(CO)6 as a CO source. Oxidative addition of Pd(0) to 39 forms intermediate A , which undergoes CO insertion to generate acylpalladium complex B . Alkyne coupling yields propargylamide 41 , and subsequent cyclization with diethylamine produces this compound 7 .
Advantages :
Suzuki–Miyaura Coupling
While less common for C–N bond formation, Suzuki coupling adapts to introduce aryl-morpholino groups. Bromoquinolin-4-one 53 reacts with morpholino boronic ester 54 under Pd catalysis, forming the C–N bond at position 2. This method requires pre-functionalized bromo precursors but offers modularity for diverse substitutions.
Challenges :
Decarboxylative Cyclization Strategies
Sun et al.’s decarboxylative method (Scheme 3) uses isatoic anhydride 49 and morpholino-containing 1,3-dicarbonyl compound 55 . Base-mediated carbanion attack on 49 generates intermediate 56 , which cyclizes and decarboxylates to form this compound 52 . Conducted in water at 80°C, this route is eco-friendly and scalable.
Key Data :
Post-Cyclization Functionalization
Nucleophilic Aromatic Substitution
Halogenated benzo[h]quinolin-4-ones (e.g., 2-chloro derivative 57 ) undergo nucleophilic substitution with morpholine. Using BTEAC as a phase-transfer catalyst in ethanol at reflux, this method achieves 75–85% yields.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Camps’ Cyclization | N-(2-Acylaryl)amide | NaOH, EtOH, 200°C | 60–75% | Direct morpholino incorporation |
| Pd-Catalyzed Carbonylation | 2-Iodonaphthylamine, alkyne | PdCl2, Mo(CO)6, 80°C | 65–78% | Safe CO source, mild conditions |
| Decarboxylative Cyclization | Isatoic anhydride, 1,3-diketone | H2O, 80°C | 70–92% | Eco-friendly, high scalability |
| Post-Cyclization Substitution | 2-Chloroquinolin-4-one | Morpholine, BTEAC, ethanol | 75–85% | Modular, uses simple precursors |
Chemical Reactions Analysis
Types of Reactions
2-morpholinobenzo[h]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: N-heterocyclic carbene in DMSO.
Substitution: Various reagents such as alkyl boronic acids and esters, alkyl trifluoroborates.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other substituted derivatives .
Scientific Research Applications
2-morpholinobenzo[h]quinolin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-morpholinobenzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo C–H bond activation, leading to functionalization at specific positions on the quinoline core . This activation can result in the formation of various biologically active derivatives.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Morpholine-Substituted Heterocycles
Morpholine derivatives are widely explored for their pharmacokinetic and pharmacodynamic properties. Key comparisons include:
| Compound Name | Core Structure | IC50 (DNA-PK) | Key Features |
|---|---|---|---|
| 2-Morpholinobenzo[h]quinolin-4(1H)-one | Benzo[h]quinolinone | 250 nM | Extended aromatic system; planar structure enhances DNA-PK binding |
| 4-Morpholino-6-phenyl-2H-pyran-2-one | Pyranone | 1800 nM | Smaller ring system; lower potency |
| 7-Benzoyloxy-2-morpholin-4-yl-chromen-4-one | Chromenone | 1680 nM | Lack of fused aromatic rings reduces binding affinity |
| 2-Morpholin-4-yl-dibenzofuran-pyranone | Dibenzofuran-pyranone | 1200 nM | Rigid dibenzofuran core; moderate activity |
Key Insight: The benzo[h]quinolinone core in this compound provides superior DNA-PK inhibition compared to other morpholine-containing heterocycles, likely due to enhanced π-π stacking and hydrophobic interactions with the kinase domain .
Quinolinone and Quinazolinone Derivatives
Quinolinones and quinazolinones are structurally related but differ in ring substitution patterns:
4-Hydroxyquinolin-2(1H)-ones ()
- Structural Difference: Hydroxy group at C4 and aminopyrimidine substituent at C3. Comparison: The morpholine group in this compound improves solubility and may reduce metabolic degradation compared to hydroxyquinolinones .
Quinazolin-4(3H)-ones ()
- Example: 2-(2-Hydroxyphenyl)quinazolin-4(1H)-one Activity: Varied (anti-inflammatory, anticancer). Structural Difference: Two nitrogen atoms in the quinazolinone core vs. one in quinolinone.
Substituted Dihydroquinolinones ()
- Example: 2-Heptyl-4(1H)-quinolone Activity: Antimicrobial (exact mechanism unspecified). Structural Difference: Saturated C3-C4 bond; alkyl chain at C2. Comparison: The fully aromatic benzo[h]quinolinone system in this compound likely enhances rigidity and target binding compared to partially saturated analogs .
Halogenated and Phenyl-Substituted Derivatives ()
- Example: 3-Chloro-6-methyl-2-phenylquinolin-4(1H)-one Activity: Unspecified (structural data only). Structural Difference: Chloro and phenyl substituents at C3 and C2. Comparison: The morpholine group in the target compound may reduce toxicity and improve metabolic stability compared to halogenated derivatives .
Q & A
Q. Data Highlight :
| Substituent at C(3) | Bromination Site | Yield (%) | Application |
|---|---|---|---|
| Benzyl | C(2)-methyl | 75 | Alkylation |
| None | C(6) | 62 | Core modification |
What spectroscopic techniques are essential for confirming the structure and purity of synthesized derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., methylene resonances at δ 1.23–1.48 ppm in aliphatic chains).
- HRMS : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 297 for 3-[(2,3-dihydro-1H-1,4-diazepin-6-yl)carbonyl] derivatives).
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1663 cm) and hydrogen bonding.
Quality Control : Purity is assessed via melting points and chromatographic methods, ensuring reproducibility in biological assays.
How are 4-hydroxyquinolin-2(1H)-one derivatives evaluated for antimicrobial activity, and what structural modifications enhance efficacy?
Q. Advanced Research Focus
- Antimicrobial Assays : Derivatives are tested against pathogens (e.g., Tenacibaculum maritimum) via inhibition zone or minimum inhibitory concentration (MIC) measurements.
- Structural Optimization :
Case Study : 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one showed 77% yield and notable activity due to its hydrogen-bonding capacity.
What strategies optimize catalytic systems for eco-friendly synthesis of quinolin-4(1H)-ones?
Q. Advanced Research Focus
- Nanocatalysts : FeO@SiO-Diol-Phen-Pd(0) nanocomposites enable carbonylative cyclization with high recyclability (>5 cycles).
- Solvent Systems : γ-Valerolactone/water mixtures reduce toxicity while maintaining reaction efficiency.
Impact : These methods achieve >90% atom economy and minimize waste, aligning with green chemistry principles.
How do structural variations in quinolin-4(1H)-ones affect their anticancer potential?
Q. Advanced Research Focus
- Substituent Effects : Halogenation (e.g., 8-bromo, 5-chloro) and sulfinyl groups enhance inhibition of c-Myc/Max/DNA complex formation, a target in lung and colorectal cancers.
- Pharmacokinetic Optimization : Methylation at N(1) improves metabolic stability in liver microsomes.
Patent Insight : Over 100 derivatives are patented, with IC values in nanomolar ranges for specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
